5-Methoxy-2,3-diphenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-diphenylpyrazine (MDP) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MDP is a heterocyclic aromatic compound that has been shown to have various biochemical and physiological effects. In
Mechanism Of Action
5-Methoxy-2,3-diphenylpyrazine has been shown to act as a potent antioxidant and has been found to protect against oxidative stress-induced damage. 5-Methoxy-2,3-diphenylpyrazine has also been shown to have anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
5-Methoxy-2,3-diphenylpyrazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the enhancement of mitochondrial function. 5-Methoxy-2,3-diphenylpyrazine has also been found to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one of the limitations of using 5-Methoxy-2,3-diphenylpyrazine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
Future research on 5-Methoxy-2,3-diphenylpyrazine should focus on its potential as a therapeutic agent for neurological disorders and its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and safety profile of 5-Methoxy-2,3-diphenylpyrazine in humans.
Synthesis Methods
5-Methoxy-2,3-diphenylpyrazine can be synthesized through a multistep process that involves the reaction of 2,3-diphenylpyrazine with methoxyamine hydrochloride in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 5-Methoxy-2,3-diphenylpyrazine.
Scientific Research Applications
5-Methoxy-2,3-diphenylpyrazine has been used in various scientific research studies, including neuropharmacology, drug discovery, and medicinal chemistry. 5-Methoxy-2,3-diphenylpyrazine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
34121-90-9 |
---|---|
Product Name |
5-Methoxy-2,3-diphenylpyrazine |
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-methoxy-2,3-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
BAXKMRYXBVIHBM-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.